molecular formula C22H27N3O3 B11016272 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11016272
M. Wt: 381.5 g/mol
InChI Key: INZXKYDTYNIFAO-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic compound that combines structural elements from indole and pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves multiple steps:

  • Formation of the Indole Derivative

    • Starting with 5-methoxyindole, the compound is alkylated using an appropriate alkyl halide under basic conditions to introduce the ethyl group.
  • Synthesis of the Pyrrole Derivative

    • The pyrrole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
  • Coupling Reaction

    • The indole and pyrrole derivatives are coupled using a suitable linker, such as a tetrahydropyran ring, through a condensation reaction. This step typically involves the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
  • Final Acetylation

    • The final step involves acetylation of the coupled product using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, forming corresponding quinones or other oxidized products.
  • Reduction

    • Reduction reactions can target the carbonyl groups or double bonds within the structure, potentially leading to the formation of alcohols or saturated compounds.
  • Substitution

    • The indole and pyrrole rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or saturated compounds.

    Substitution: Introduction of new functional groups onto the indole or pyrrole rings.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Probes: Used in the study of biological pathways and mechanisms.

    Fluorescent Markers: Due to the indole moiety, it can be used as a fluorescent marker in biological assays.

Medicine

    Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Drug Development: Potential lead compound for the development of new drugs targeting specific biological pathways.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with serotonin receptors, while the pyrrole ring may interact with other biological targets, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.

    Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.

    Tryptamine: A naturally occurring compound that serves as a precursor to several neurotransmitters.

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combined indole and pyrrole structures, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C22H27N3O3/c1-27-18-4-5-20-19(14-18)17(16-24-20)6-9-23-21(26)15-22(7-12-28-13-8-22)25-10-2-3-11-25/h2-5,10-11,14,16,24H,6-9,12-13,15H2,1H3,(H,23,26)

InChI Key

INZXKYDTYNIFAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

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